molecular formula C10H12N2 B3168936 (7-methyl-1H-indol-3-yl)methanamine CAS No. 933711-10-5

(7-methyl-1H-indol-3-yl)methanamine

Cat. No.: B3168936
CAS No.: 933711-10-5
M. Wt: 160.22 g/mol
InChI Key: UYJUWZDPVUPVRD-UHFFFAOYSA-N
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Description

(7-Methyl-1H-indol-3-yl)methanamine is an indole derivative featuring a methanamine group (-CH2NH2) at the 3-position and a methyl group (-CH3) at the 7-position of the indole ring. Indole alkaloids are widely studied for their diverse biological activities and synthetic utility. This compound’s structure imparts basicity due to the primary amine, with a pKa suggesting strong basicity similar to related indol-3-yl methanamines .

Properties

IUPAC Name

(7-methyl-1H-indol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,12H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJUWZDPVUPVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Methyl-1H-indol-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 7-methylindole.

    Formylation: The indole undergoes formylation at the 3rd position using a formylating agent such as formic acid or formamide.

    Reduction: The formyl group is then reduced to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia, primary amines, or secondary amines are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(7-Methyl-1H-indol-3-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Methyl-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (7-methyl-1H-indol-3-yl)methanamine with key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound 7-CH3, 3-CH2NH2 C10H12N2 160.22* Strong basicity (pKa ~10–12 inferred); limited solubility in polar solvents
(1H-Indol-3-yl)methanamine 3-CH2NH2 C9H10N2 146.19 Boiling point: ~300°C; TPSA: 41.8 Ų; GI absorption: High
2-(7-Methyl-1H-indol-3-yl)ethanamine 7-CH3, 3-CH2CH2NH2 C11H14N2 174.25 Increased lipophilicity vs. methanamine; λmax (MeOH): 229, 281 nm
2-(6-Methoxy-1H-indol-3-yl)ethanamine 6-OCH3, 3-CH2CH2NH2 C11H14N2O 202.24 Methoxy group enhances electron density; λmax (MeOH): 203, 221, 283 nm
(1-Methyl-1H-indol-3-yl)methanamine 1-CH3, 3-CH2NH2 C10H12N2 160.22 N-methylation reduces basicity; storage: 2–8°C under inert atmosphere

*Calculated based on analogous compounds in .

Key Observations:
  • Substituent Position : The 7-methyl group in the target compound may sterically hinder electrophilic substitution at the indole’s 2- and 4-positions, unlike 6-methoxy or 5-methoxy derivatives .
  • Amine Chain Length : Ethanamine derivatives (e.g., 2-(7-methyl-1H-indol-3-yl)ethanamine) exhibit higher molecular weights and altered UV absorption profiles compared to methanamines .
  • Basicity : Primary amines (e.g., (1H-Indol-3-yl)methanamine) are more basic than N-methylated analogues (e.g., (1-Methyl-1H-indol-3-yl)methanamine) .

Biological Activity

(7-methyl-1H-indol-3-yl)methanamine, an indole derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a methyl group at the 7-position of the indole ring and a methanamine group at the 3-position. This specific substitution pattern is believed to enhance its chemical reactivity and biological activity compared to other indole derivatives.

Target Interactions

Indole derivatives like this compound interact with various biological targets, leading to significant changes in cellular signaling pathways. These interactions can result in diverse molecular and cellular effects, including:

  • Antimicrobial Activity : Inhibitory effects against various bacterial strains.
  • Anticancer Potential : Induction of apoptosis in cancer cells through receptor-mediated pathways.
  • Antiviral Properties : Inhibition of viral replication mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

Activity Type Description
Antimicrobial Significant activity against MRSA with a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL.
Anticancer Induces apoptosis in cancer cells, showing potential as a therapeutic agent .
Antiviral Preliminary studies indicate inhibition of viral replication mechanisms.

Antimicrobial Studies

A study on various indole derivatives, including this compound, revealed potent antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of ≤0.25 µg/mL, indicating strong efficacy without significant cytotoxic effects on human cells.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cells through activation of specific receptors involved in cell death pathways. For instance, a related compound was found to arrest cells in the G2/M phase and inhibit tubulin polymerization, suggesting its potential as a therapeutic agent in oncology .

Antiviral Activity

Preliminary investigations into the antiviral properties indicated that the compound could inhibit viral replication mechanisms. However, further studies are needed to elucidate the exact pathways involved.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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